![molecular formula C14H16BrN3O2 B2543895 Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate CAS No. 2057405-76-0](/img/structure/B2543895.png)
Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves multiple steps and can be achieved through different routes depending on the desired final structure. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides is accomplished in two steps, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another example is the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is obtained by acid-catalyzed hydrolysis followed by glycol cleavage . These methods highlight the versatility and reactivity of tert-butyl intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl derivatives is characterized using various spectroscopic methods and sometimes confirmed by X-ray crystallography. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis .
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, including intramolecular lactonization, Schiff base formation, and reactions with aromatic aldehydes . These reactions are crucial for the synthesis of complex molecules with potential pharmaceutical applications. The reactivity of the tert-butyl group often plays a significant role in these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives can be studied using spectroscopic methods like FTIR, NMR, and mass spectrometry . Additionally, computational methods such as Density Functional Theory (DFT) are used to predict and analyze the properties of these compounds . For example, DFT analyses can reveal the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules.
Scientific Research Applications
1. Role in Synthesis of Complex Molecules
Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate is utilized as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is significant in the development of mTOR targeted PROTAC molecules like PRO1. This synthesis involves a palladium-catalyzed Suzuki reaction and is critical for producing molecules with potential therapeutic applications (Zhang et al., 2022).
2. Intermediate in Anticancer Drug Synthesis
This compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is a precursor to several small molecule anticancer drugs. The synthesis process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the compound's versatility in drug development (Zhang, Ye, Xu, & Xu, 2018).
3. Synthesis of Lipophilic Antifolates
Another significant application is in the synthesis of lipophilic antifolates like piritrexim. The synthesis of piritrexim involves a palladium(0)-catalyzed cross-coupling reaction, highlighting the use of tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate in creating compounds that have potential clinical uses, particularly in the treatment of cancer (Chan & Rosowsky, 2005).
properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-5-4-10(15)6-17-11/h4-6H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQVKAMYMGZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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